molecular formula C22H13BrFN3 B2812912 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-21-5

3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2812912
CAS No.: 901230-21-5
M. Wt: 418.269
InChI Key: YVCHCCNIMXOLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a pyrazolo[4,3-c]quinoline core substituted with a 3-bromophenyl group at position 3, a fluorine atom at position 6, and a phenyl group at position 1. The molecular formula is inferred as C22H12BrFN4, with a molecular weight of ~463.26 g/mol . Structural features such as bromine (electron-withdrawing) and fluorine (polar substituent) may influence its physicochemical and biological properties.

Properties

IUPAC Name

3-(3-bromophenyl)-6-fluoro-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3/c23-15-7-4-6-14(12-15)20-18-13-25-21-17(10-5-11-19(21)24)22(18)27(26-20)16-8-2-1-3-9-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCHCCNIMXOLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound within the pyrazoloquinoline family, known for its diverse biological activities. This compound features a unique structure with a fused pyrazole and quinoline ring system, which is modified by bromine and fluorine substituents. The biological activity of this compound has been explored primarily in the context of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H13BrFN3. The presence of halogen substituents significantly influences its chemical reactivity and biological properties. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom may serve as a leaving group or participate in electrophilic aromatic substitutions.

Biological Activity Overview

Research indicates that pyrazolo[4,3-c]quinolines exhibit significant biological activities, including:

  • Anti-inflammatory Effects : These compounds have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, making them valuable for treating inflammatory diseases .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structural modifications in these compounds can enhance their biological efficacy and selectivity against cancer cells .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of several pyrazolo[4,3-c]quinoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of LPS-induced NO production with an IC50 value comparable to established anti-inflammatory agents. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring could enhance anti-inflammatory activity while reducing cytotoxicity to RAW 264.7 cells .

Anticancer Activity

In another study focusing on anticancer properties, various derivatives of pyrazolo[4,3-c]quinoline were tested for their cytotoxic effects against different cancer cell lines. The findings suggested that this compound showed promising results in inhibiting cell proliferation in vitro. Further optimization of the structure led to improved selectivity and potency against specific cancer types .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1H-Pyrazolo[4,3-c]quinolineBase structure without substitutionsAnticancer activityLacks specific halogen substitutions
4-Amino-1H-pyrazolo[4,3-c]quinolineAmino group at position 4Anti-inflammatory propertiesMore polar due to amino group
6-Fluoro-1H-pyrazolo[4,3-c]quinolineFluorine at position 6 onlyAntimicrobial activityFocuses on antimicrobial effects
This compound Bromophenyl at position 3; Fluoro at position 6Anti-inflammatory & anticancerDual activity profile

Mechanistic Insights

The mechanism behind the biological activities of this compound involves:

  • Inhibition of iNOS and COX-2 : This leads to reduced NO production in inflammatory conditions.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Scientific Research Applications

Biological Activities

Research indicates that pyrazoloquinolines exhibit significant biological activities, including:

  • Anti-inflammatory Properties : Compounds similar to 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline have shown potent inhibition of nitric oxide production in LPS-stimulated macrophages. This suggests potential applications for treating inflammatory diseases by inhibiting inducible nitric oxide synthase and cyclooxygenase-2 expression.
  • Anticancer Activity : Derivatives of pyrazoloquinolines have been reported to possess anticancer properties. For instance, certain compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Effects : Pyrazoloquinolines have also been explored for their antimicrobial activities. Some derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing key features and biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1H-Pyrazolo[4,3-c]quinolineBase structure without substitutionsAnticancer activityLacks specific halogen substitutions
4-Amino-1H-pyrazolo[4,3-c]quinolineAmino group at position 4Anti-inflammatory propertiesMore polar due to amino group
6-Fluoro-1H-pyrazolo[4,3-c]quinolineFluorine at position 6 onlyAntimicrobial activityFocuses on antimicrobial rather than anti-inflammatory effects

The uniqueness of this compound lies in its combination of halogen substituents and its potential dual activity profile against inflammation and cancer.

Case Studies

Several studies have reported on the efficacy of related compounds in clinical settings:

  • A study demonstrated that pyrazoloquinoline derivatives could inhibit tumor growth in various cancer models, showcasing their potential as therapeutic agents against malignancies .
  • Another investigation highlighted the antimicrobial activity of pyrazoloquinolines against resistant bacterial strains, suggesting their applicability in treating infections caused by antibiotic-resistant bacteria .

Comparison with Similar Compounds

Comparison with Similar Pyrazoloquinoline Derivatives

Structural and Substituent Analysis

The table below compares key structural and functional attributes of the target compound with analogous derivatives:

Compound Name & ID Core Structure Substituents (Position) Molecular Formula Key Properties/Activities Reference
Target Compound Pyrazolo[4,3-c]quinoline 3-(3-BrPh), 6-F, 1-Ph C22H12BrFN4 Not reported
F6 Pyrazolo[3,4-b]quinoline 4-(4-ClPh), 6-F, 3-Me, 1-Ph C23H15ClFN3 Fluoro/chloro substituents; methyl group enhances lipophilicity
2-(4-BrPh)-2H-pyrazolo[4,3-c]quinoline (9b) Pyrazolo[4,3-c]quinoline 2-(4-BrPh) C16H10BrN3 Mp: 147–148°C; IR ν(C=N): 1605 cm⁻¹
3-Amino-4-(4-HOPhNH2)-1H (2i) Pyrazolo[4,3-c]quinoline 3-NH2, 4-(4-hydroxyphenylamino) C16H12N6O IC50 ~1400W (anti-inflammatory)
Key Observations:
  • Substituent Position : The target compound’s 3-bromophenyl group differs from F6’s 4-chlorophenyl and 9b’s 2-bromophenyl. Positional variations significantly alter steric and electronic interactions, impacting binding affinity and solubility .
  • The absence of such groups in the target compound implies divergent biological roles.

Research Findings and Implications

  • Anti-Inflammatory Potential: Pyrazolo[4,3-c]quinolines with amino groups (e.g., 2i) inhibit LPS-induced NO production and iNOS/COX-2 expression, suggesting the target compound’s bromophenyl group could be optimized for similar pathways .
  • Structural Optimization: Evidence highlights the therapeutic impact of substituent choice, e.g., methyl groups (F6) for lipophilicity vs. polar amino groups (2i) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.